1-Benzoylpiperidin-3-one
Overview
Description
1-Benzoylpiperidin-3-one is an organic compound with the molecular formula C12H13NO2 It is a derivative of piperidine, a six-membered heterocyclic amine, and features a benzoyl group attached to the nitrogen atom of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzoylpiperidin-3-one can be synthesized through several methods. One common approach involves the reaction of 3-hydroxypiperidine with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the benzoyl group, forming the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the use of solvents like dichloromethane and catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: 1-Benzoylpiperidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield 1-benzylpiperidine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzoyl chloride, pyridine, dichloromethane.
Major Products Formed:
Oxidation: N-oxides.
Reduction: 1-benzylpiperidine.
Substitution: Various substituted piperidines depending on the substituent used.
Scientific Research Applications
1-Benzoylpiperidin-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its role as a precursor to bioactive molecules.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of compounds with analgesic and anti-inflammatory properties.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-benzoylpiperidin-3-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The benzoyl group can enhance the compound’s binding affinity to these targets, thereby modulating their activity. The piperidine ring provides structural rigidity, which can influence the compound’s pharmacokinetic properties .
Comparison with Similar Compounds
1-Benzoylpiperidin-3-one can be compared with other similar compounds such as:
1-Benzyl-3-piperidone: This compound features a benzyl group instead of a benzoyl group, which can affect its reactivity and biological activity.
3-Hydroxypiperidine: A precursor in the synthesis of this compound, it has a hydroxyl group that can be substituted to form various derivatives.
Piperidine: The parent compound, widely used as a building block in organic synthesis.
Uniqueness: this compound is unique due to the presence of both the benzoyl group and the piperidine ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzoylpiperidin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-11-7-4-8-13(9-11)12(15)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQPFUPQROCYRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CN(C1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00526573 | |
Record name | 1-Benzoylpiperidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00526573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67452-85-1 | |
Record name | 1-Benzoylpiperidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00526573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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